molecular formula C20H28N2O4S B6975737 1-[3-(Oxan-4-ylsulfonyl)phenyl]-3-spiro[3.4]octan-3-ylurea

1-[3-(Oxan-4-ylsulfonyl)phenyl]-3-spiro[3.4]octan-3-ylurea

Cat. No.: B6975737
M. Wt: 392.5 g/mol
InChI Key: FHNSRRGFZJWDEI-UHFFFAOYSA-N
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Description

1-[3-(Oxan-4-ylsulfonyl)phenyl]-3-spiro[34]octan-3-ylurea is a synthetic organic compound characterized by its unique structural features, including an oxan-4-ylsulfonyl group and a spiro[34]octan-3-ylurea moiety

Preparation Methods

The synthesis of 1-[3-(Oxan-4-ylsulfonyl)phenyl]-3-spiro[3.4]octan-3-ylurea typically involves multi-step organic reactions. The synthetic route often starts with the preparation of the oxan-4-ylsulfonyl phenyl precursor, followed by the introduction of the spiro[3.4]octan-3-ylurea moiety. Common reagents used in these reactions include sulfonyl chlorides, amines, and isocyanates. Reaction conditions may vary, but they generally involve controlled temperatures and the use of solvents like dichloromethane or tetrahydrofuran.

Chemical Reactions Analysis

1-[3-(Oxan-4-ylsulfonyl)phenyl]-3-spiro[3.4]octan-3-ylurea undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfone derivatives.

    Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride, resulting in the conversion of sulfonyl groups to sulfides.

    Substitution: Nucleophilic substitution reactions can occur at the phenyl ring, especially in the presence of strong nucleophiles like sodium hydride or potassium tert-butoxide.

The major products formed from these reactions depend on the specific reagents and conditions used .

Scientific Research Applications

1-[3-(Oxan-4-ylsulfonyl)phenyl]-3-spiro[3.4]octan-3-ylurea has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of new pharmaceuticals.

    Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and receptor binding.

    Industry: It may be used in the production of advanced materials with specific chemical properties.

Mechanism of Action

The mechanism of action of 1-[3-(Oxan-4-ylsulfonyl)phenyl]-3-spiro[3.4]octan-3-ylurea involves its interaction with specific molecular targets. The oxan-4-ylsulfonyl group is known to interact with enzymes and receptors, potentially inhibiting their activity. The spiro[3.4]octan-3-ylurea moiety may enhance the compound’s binding affinity and specificity. Pathways involved in its mechanism of action include inhibition of enzyme activity and disruption of cellular processes .

Comparison with Similar Compounds

1-[3-(Oxan-4-ylsulfonyl)phenyl]-3-spiro[3.4]octan-3-ylurea can be compared with other sulfonyl-containing compounds and spirocyclic ureas. Similar compounds include:

    1-[3-(Methylsulfonyl)phenyl]-3-spiro[3.4]octan-3-ylurea: Differing by the presence of a methyl group instead of an oxan-4-yl group.

    1-[3-(Oxan-4-ylsulfonyl)phenyl]-3-spiro[3.4]octan-3-ylthiourea: Featuring a thiourea moiety instead of a urea moiety.

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties .

Properties

IUPAC Name

1-[3-(oxan-4-ylsulfonyl)phenyl]-3-spiro[3.4]octan-3-ylurea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H28N2O4S/c23-19(22-18-6-11-20(18)9-1-2-10-20)21-15-4-3-5-17(14-15)27(24,25)16-7-12-26-13-8-16/h3-5,14,16,18H,1-2,6-13H2,(H2,21,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FHNSRRGFZJWDEI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2(C1)CCC2NC(=O)NC3=CC(=CC=C3)S(=O)(=O)C4CCOCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H28N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

392.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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